PARP-1 Inhibition Potency vs. 5-Iodo Analog
In a standardized in vitro PARP inhibition assay, 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one were identified as the two most potent compounds within the 5-substituted isoquinolin-1-one series synthesized and evaluated by Watson et al., with both compounds demonstrating substantially greater inhibitory activity than the benzamide-derived comparator 3-oxiranylbenzamide [1]. While the original publication reports these compounds as 'among the most potent' in a preliminary screen, subsequent deposition in ChEMBL and BindingDB provides a discrete IC₅₀ value of 270 nM against human PARP-1 for 5-bromoisoquinolin-1-one [2]. The 5-iodo analog exhibits comparable potency in the same primary screen, indicating that bromine substitution at C5 is sufficient to achieve near-maximal PARP-1 inhibition within this chemotype, without requiring the heavier halogen [1].
| Evidence Dimension | PARP-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 270 nM (0.27 μM) against human PARP-1 |
| Comparator Or Baseline | 5-iodoisoquinolin-1-one (comparable potency class in same primary screen); 3-oxiranylbenzamide (less potent in same assay) |
| Quantified Difference | 5-Br and 5-I analogs co-identified as most potent in series; 5-Br IC₅₀ = 270 nM; 5-I potency qualitatively equivalent but heavier halogen |
| Conditions | In vitro PARP-1 enzymatic assay (cell-free); data curated by ChEMBL and BindingDB from Watson et al. 1998 |
Why This Matters
The 270 nM IC₅₀ against PARP-1, combined with co-lead status alongside the 5-iodo analog, positions 5-bromoisoquinolin-1-one as the lighter-halogen alternative with equivalent potency, offering procurement advantages in synthesis cost and atom economy without sacrificing target engagement.
- [1] Watson CY, Whish WJD, Threadgill MD. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorg Med Chem. 1998;6(6):721-734. doi:10.1016/s0968-0896(98)00029-7 View Source
- [2] BindingDB entry BDBM50322360; CHEMBL1173518. IC₅₀ = 270 nM for human PARP-1. Data curated from Watson et al. 1998. View Source
